1-Benzhydrylazetidin-3-one

Descripción general

Descripción

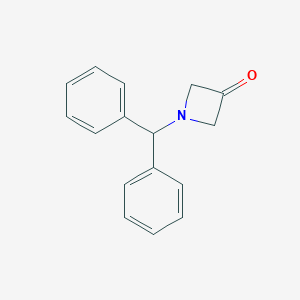

1-Benzhydrylazetidin-3-one is a chemical compound used in the synthesis of azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors . It has a molecular formula of C16H15NO and a molecular weight of 237.30 .

Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered azetidine ring with a carbonyl group at the 3-position and a benzhydryl group at the 1-position . The compound contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Aplicaciones Científicas De Investigación

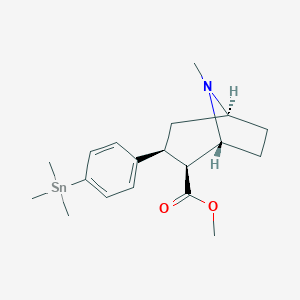

Síntesis de 3-Aminoazetidinas

Las 3-aminoazetidinas son compuestos que se encuentran a menudo en agentes terapéuticos. La síntesis de 3-amino-1-benzhydrylazetidina a partir de 1-benzhydrylazetidin-3-ol es una aplicación clave, donde el grupo hidroxilo se activa y luego se sustituye para crear varios derivados de azetidina .

Inhibidores de la Captación del Ácido γ-Aminobutírico

1-Benzhydrylazetidin-3-one se utiliza en la creación de nuevos derivados de azetidina que actúan como inhibidores de la captación del ácido γ-aminobutírico (GABA). Estos inhibidores pueden utilizarse potencialmente en el tratamiento de trastornos neurológicos .

Investigación en Proteómica

Este compuesto está disponible para su compra como bioquímico para investigación en proteómica, lo que indica su uso en el estudio de las proteínas y sus funciones dentro de los sistemas biológicos .

Investigación y Desarrollo Químico

El papel del compuesto en el desarrollo de procesos de síntesis escalables para productos farmacéuticos es significativo. Sirve como punto de partida para la síntesis de varios compuestos basados en azetidina con potenciales aplicaciones terapéuticas .

Estudio de la Sensibilidad del Anillo de Azetidina

El anillo de azetidina en this compound es sensible a las condiciones hidrolíticas, lo que puede provocar la apertura del anillo o la polimerización. El estudio de estas reacciones puede proporcionar información sobre la estabilidad y la reactividad de los anillos de azetidina .

Optimización de los Procesos de Síntesis

La investigación sobre la síntesis eficiente de derivados de this compound puede conducir a métodos de producción más rentables y seguros para productos farmacéuticos, como lo demuestra el desarrollo de un proceso de síntesis de dos pasos .

Exploración de Reacciones de Sustitución

El compuesto se utiliza para explorar varias reacciones de sustitución, como la creación de 3-alcoxi, 3-bromuro, 3-ciano y 3-ácido carboxílico azetidinas, que son valiosas en química medicinal .

Investigación de Peligros Térmicos

La síntesis de derivados de this compound implica reacciones que pueden suponer peligros térmicos. La investigación sobre estos procesos es crucial para desarrollar protocolos de manipulación química más seguros .

Mecanismo De Acción

Target of Action

1-Benzhydrylazetidin-3-one is primarily used in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid (GABA) uptake inhibitors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

As a precursor in the synthesis of gaba uptake inhibitors, it may contribute to the inhibition of gaba reuptake, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .

Biochemical Pathways

The compound’s role in the synthesis of GABA uptake inhibitors suggests that it affects the GABAergic system. By inhibiting the reuptake of GABA, it could potentially enhance the effects of GABA in the synaptic cleft, leading to increased inhibition of neuronal activity. This could have downstream effects on various neurological processes, including mood regulation, pain response, and sleep cycles .

Pharmacokinetics

Its physical and chemical properties such as melting point (750 to 790 °C), boiling point (350-355℃), and density (1182) suggest that it has the potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its role in enhancing GABAergic activity. By increasing the availability of GABA in the synaptic cleft, it could potentially lead to increased neuronal inhibition, affecting various neurological and physiological processes .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can undergo Wittig reactions to produce alkene products and can also undergo condensation reactions with hydroxylamine .

Molecular Mechanism

It is known to be used in the synthesis of azetidine derivatives that act as γ-aminobutyric acid uptake inhibitors , suggesting that it may interact with γ-aminobutyric acid receptors or transporters.

Propiedades

IUPAC Name |

1-benzhydrylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUDXLOVIBJFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395725 | |

| Record name | 1-benzhydrylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40320-60-3 | |

| Record name | 1-benzhydrylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

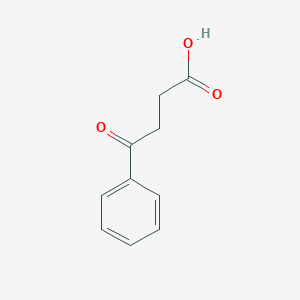

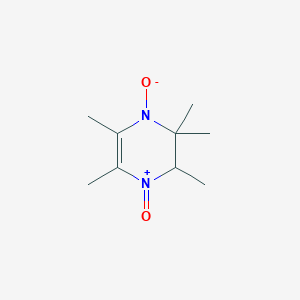

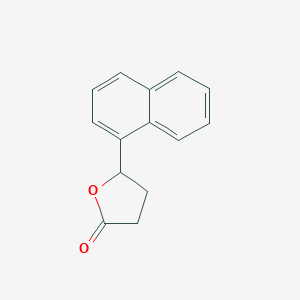

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)

![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)